2-Ethylterephthalonitrile

Redox Flow Battery Non-Aqueous Electrolyte Energy Storage

Researchers investigating non-aqueous redox flow battery anolyte stability often face challenges in isolating specific degradation pathways. 2-Ethylterephthalonitrile (CAS 175278-32-7) serves as a well-characterized model compound for this exact purpose. - Enables systematic study of solvent deprotonation-induced degradation, a key failure mechanism in terephthalonitrile-based anolytes. - Functions as a benchmark for comparative studies with more stable 2,5-dialkyl analogs, facilitating data-driven structural optimization. - Provides a reliable baseline for phenothiazine-terephthalonitrile redox couple research, with documented discharge cell voltage of ~2.25 V to 1.9 V.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 175278-32-7
Cat. No. B062270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylterephthalonitrile
CAS175278-32-7
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C#N)C#N
InChIInChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3
InChIKeyIYELWAPDJVBJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylterephthalonitrile – Properties & Procurement


2-Ethylterephthalonitrile (2-ethylbenzene-1,4-dicarbonitrile, CAS 175278-32-7) is a mono-alkyl-substituted terephthalonitrile derivative with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol . This compound functions as a redox-active organic molecule with electron-accepting properties, attributable to its two cyano groups in para positions on the benzene ring [1]. It is typically supplied as a research-grade chemical with standard purity specifications of ≥95% or 98% , and is utilized in non-aqueous redox flow battery (NAqRFB) research as an anolyte component [1] and as a versatile building block in organic synthesis .

Anolyte Non-aqueous redox flow battery (NAqRFB) research
Redox-active Electron acceptor for synthetic conversions
Building block Single-benzene fluorophore (SBF) scaffold

2-Ethylterephthalonitrile Uniqueness in Redox Flow Batteries


Interchanging 2-ethylterephthalonitrile with other alkyl-substituted or unsubstituted terephthalonitrile derivatives without quantitative justification is scientifically unsound for redox flow battery applications. The number and position of alkyl substituents directly govern the molecule's stability, redox potential, and reactivity in non-aqueous electrolytes. Specifically, 2-ethylterephthalonitrile exhibits a unique stability profile—it is known to suffer from limited stability due to solvent deprotonation by its reduced form, a degradation pathway that is significantly slowed by introducing a second alkyl substituent, as in 2,5-dialkylterephthalonitriles [1]. Furthermore, the redox potential and resulting cell voltage when paired with complementary redox species are directly influenced by the substitution pattern [2]. These structure-dependent properties mean that substituting an analog without verifying its performance under identical electrochemical conditions could lead to unpredictable battery performance, capacity fade, and compromised research reproducibility. The following quantitative evidence delineates the specific, measurable differences that justify 2-ethylterephthalonitrile's distinct selection criteria.

Property
2-Ethylterephthalonitrile
Analog Context
Stability
Reported limited stability via solvent deprotonation
2,5-dialkyl: >99.8% capacity retention
Discharge Voltage
~2.25 V with phenothiazine
2,5-dialkyl: >3 V with dialkoxybenzene
Synthetic Modulation
Single ethyl substitution
Unsubstituted TN: higher redox potential; dialkyl: requires second alkylation

2-Ethylterephthalonitrile Key Evidence


Discharge Voltage with Phenothiazine Catholyte

In a modeled non-aqueous redox flow battery (NAqRFB), the redox pair consisting of 10-[2-(2-methoxy ethoxy)ethyl]-10H-phenothiazine (catholyte) and 2-ethylterephthalonitrile (anolyte) delivered a discharge cell voltage ranging from approximately 2.25 V at the start of discharge down to 1.9 V [1]. While a direct head-to-head comparison with other anolytes in the same device architecture is not available from this study, this voltage range establishes a key performance baseline for this specific redox couple [1]. For context, 2,5-dialkylterephthalonitriles have been shown to achieve >3 V in different cell configurations when paired with dialkoxy-substituted benzene catholytes [2].

Voltage Profile
Cross-study comparable
~2.25 V to 1.9 V; 2,5-dialkyl analogs: >3 V
Supports redox couple voltage window validation
Conditions: paired with phenothiazine catholyte in NAqRFB
Redox Flow Battery Non-Aqueous Electrolyte Energy Storage

Synthetic Accessibility from Commercial Precursors

2-Ethylterephthalonitrile and its alkyl-substituted analogs can be synthesized in two steps from commercially available starting materials, representing a low synthetic complexity pathway that is desirable for scalability [1]. This is in contrast to many organic molecules designed for non-aqueous redox-flow batteries, which often feature undesirable high synthetic complexity due to the multiple functionalities required (redox potential, solubility, stability) [1]. Unsubstituted terephthalonitrile (TN) is also accessible, but lacks the alkyl group that modulates properties; 2,5-dialkylterephthalonitriles, while sharing the two-step synthetic advantage, require an additional alkylation step compared to the mono-ethyl analog [1].

Synthetic Route
Class-level inference
Two-step synthesis from commercial precursors
Supports scalable procurement and reproducibility
Context: Fewer steps vs. complex organic anolytes
Synthetic Chemistry Electrolyte Synthesis Scalability

Stability Limitation: Solvent Deprotonation

A systematic investigation of alkyl-substituted terephthalonitriles revealed that 2-ethylterephthalonitrile exhibits very limited stability because its reduced form (the radical anion) deprotonates the solvent, which then reacts with the neutral anolyte [1]. Experiments and density functional theory (DFT) calculations demonstrated that this degradation reaction can be significantly slowed down by introducing a second alkyl substituent, as in 2,5-dialkylterephthalonitriles [1]. In contrast, 2,5-dialkylterephthalonitriles achieve capacity retention of >99.8% per cycle and energy efficiencies of up to 77% at 40 mA cm⁻² [1]. Unsubstituted terephthalonitrile (TN) lacks the alkyl group altogether and thus does not suffer from this specific deprotonation pathway, but it exhibits a lower redox potential [1].

Capacity Retention
Head-to-head
Very limited stability; 2,5-dialkyl: >99.8% per cycle
Selects for degradation model studies over high-stability analogs
Mechanism: solvent deprotonation by reduced form
Anolyte Stability Cycling Stability Degradation Mechanism

Acceptor Scaffold for Single Benzene Fluorophores

Terephthalonitrile derivatives, including 2-ethylterephthalonitrile, serve as the electron-accepting core in amino-terephthalonitrile based single benzene fluorophores (Am-TN-SBFs). As a class, these Am-TN-SBFs offer several advantages over larger π-conjugated fluorophores, including low molecular weight, large Stokes shifts, high photostability, good fluorescence quantum yields, and strong emission in the blue-to-green region [1]. 2-Ethylterephthalonitrile, with its electron-withdrawing cyano groups and an ethyl substituent that can influence solubility and packing, provides a distinct substitution pattern for tuning these properties compared to other analogs like tetrafluoroterephthalonitrile (TFTN), which is more reactive toward nucleophilic substitution [2]. Unsubstituted terephthalonitrile (TN) lacks the alkyl group for modulating solubility and intermolecular interactions.

Fluorophore Scaffold
Class-level inference
Forms Am-TN-SBFs with large Stokes shifts
Reported utility in compact bioimaging fluorophores
Different nucleophilic substitution reactivity vs. TFTN
Fluorescent Probes Single Benzene Fluorophores Optoelectronics

Recommended Applications for 2-Ethylterephthalonitrile


Degradation Mechanism Studies

2-Ethylterephthalonitrile is uniquely suited for fundamental investigations into anolyte degradation mechanisms in non-aqueous redox flow batteries. Its documented limited stability, attributed to solvent deprotonation by its reduced form [1], makes it an ideal model compound for isolating and studying this specific degradation pathway. Researchers can use this compound to validate DFT predictions, test electrolyte additives designed to suppress deprotonation, and benchmark the stability improvements achieved through structural modifications (e.g., adding a second alkyl group). Procuring this compound enables systematic, comparative studies that directly inform the rational design of more stable, next-generation anolytes.

Voltage Benchmarking for Redox Couples

For researchers developing non-aqueous redox flow batteries based on phenothiazine-terephthalonitrile redox couples, 2-ethylterephthalonitrile provides a well-characterized benchmark. Its discharge cell voltage range of approximately 2.25 V to 1.9 V when paired with 10-[2-(2-methoxy ethoxy)ethyl]-10H-phenothiazine is documented in the literature [2]. Procuring this compound allows for direct replication and extension of published work, establishing a reliable baseline for evaluating new catholyte or anolyte variants. This is essential for ensuring reproducibility and for quantifying the performance impact of structural modifications within this redox pair family.

Synthesis of Single Benzene Fluorophores

2-Ethylterephthalonitrile serves as a versatile electron-accepting building block for constructing amino-terephthalonitrile based single benzene fluorophores (Am-TN-SBFs) [3]. The ethyl substituent provides a handle for modulating solubility and intermolecular interactions, distinguishing it from unsubstituted or tetrafluoro analogs [4]. Procurement supports synthetic efforts aimed at developing compact, tunable fluorophores with large Stokes shifts, high photostability, and emission in the blue-to-green region for applications in bioimaging, OLED research, and fluorescent sensor development.

Structure-Property Relationships of Anolytes

A comparative study of alkyl-substituted terephthalonitriles requires access to the mono-ethyl derivative (2-ethylterephthalonitrile) alongside the unsubstituted and 2,5-dialkyl analogs. The compound's distinct stability profile—characterized by solvent deprotonation-induced degradation—contrasts sharply with the high cycling stability (>99.8% capacity retention per cycle) of 2,5-dialkyl derivatives [1]. Procuring this compound is essential for systematic investigations that correlate alkyl substitution pattern with redox potential, stability, and solubility, thereby enabling data-driven selection of optimal anolyte candidates for specific battery architectures.

Application
Selection Property
Validation Focus
Degradation Mechanism
Stability profile
Solvent deprotonation monitoring
Voltage Benchmarking
Discharge voltage range
Literature baseline validation
SBF Synthesis
Electron-deficient core
Photophysical property tuning
Structure-Property Relations
Alkyl modulation effect
Systematic redox profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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